2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
2,6-Difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,6-difluorobenzamide group and a morpholine-containing thioether side chain. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, while the morpholine moiety enhances solubility and modulates pharmacokinetic properties. Its synthesis likely involves nucleophilic substitution and cyclization steps, as seen in analogous compounds .
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c17-11-2-1-3-12(18)14(11)15(23)19-10-13-20-21-16(25-13)26-9-6-22-4-7-24-8-5-22/h1-3H,4-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNECVMRHXIKDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.
Coupling with Benzamide: The final step involves coupling the oxadiazole-morpholine intermediate with a difluorobenzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzyme active sites, while the morpholine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The difluoro groups may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of heterocyclic derivatives, particularly those containing 1,3,4-oxadiazole, sulfonamide, or fluorinated aryl groups. Below is a comparative analysis of key analogues:
Pharmacological and Physicochemical Properties
- Lipophilicity : The morpholine-ethyl sulfanyl group in the target compound likely reduces logP compared to dichlorophenyl () or dimethylphenyl () derivatives, improving aqueous solubility.
- Biological Activity : While direct data are lacking, CRAC inhibitors () highlight the importance of fluorinated benzamide groups in targeting ion channels. The morpholine moiety may enhance blood-brain barrier penetration compared to sulfonamide analogues .
Key Differences and Advantages
- Morpholine vs. Sulfonyl Groups : Morpholine derivatives (Target, ) exhibit better solubility than sulfonamides (), which are prone to crystallinity and reduced bioavailability.
- Fluorine Substitution: The 2,6-difluoro pattern in the target compound may confer metabolic stability over non-fluorinated analogues, as seen in CRAC inhibitors .
Biological Activity
The compound 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has garnered attention in recent years due to its potential biological activities, particularly in the field of antimicrobial research. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy against multidrug-resistant pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine Substituents : The presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring enhances its lipophilicity and potentially its biological activity.
- Morpholine Group : The morpholine moiety contributes to the compound's interaction with biological targets, particularly in enhancing solubility and bioavailability.
- Oxadiazole Ring : This heterocyclic structure is known for its diverse pharmacological properties, including antibacterial and antifungal activities.
Antibacterial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazol-2-one, including compounds similar to This compound , exhibit significant antibacterial properties. A study highlighted that a related compound (A14) displayed potent antibacterial effects against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .
The primary mechanism by which these compounds exert their antibacterial effects is through targeting the bacterial division protein FtsZ , which is crucial for bacterial cell division. By inhibiting FtsZ function, these compounds disrupt bacterial proliferation and lead to cell death .
Efficacy Against Multidrug-Resistant Pathogens
The emergence of multidrug-resistant pathogens poses a significant challenge in clinical settings. Compounds like This compound are being explored as potential alternatives to traditional antibiotics. The aforementioned study found that derivatives exhibited better efficacy than established antibiotics such as ciprofloxacin and linezolid against resistant strains .
Study 1: Antibacterial Screening
In a screening assay designed to evaluate the antibacterial properties of various oxadiazole-containing benzamides, This compound was included among several candidates. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of control antibiotics against MRSA strains .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on several oxadiazole derivatives. It was found that modifications in the morpholine substituent and fluorine positions significantly influenced antibacterial potency. The optimal configuration for activity was identified as having a morpholine ring with an ethyl sulfanyl group at position 5 of the oxadiazole .
Data Table: Biological Activity Summary
| Compound Name | Target Pathogen | MIC (µg/mL) | Comparison Antibiotic | Antibiotic MIC (µg/mL) |
|---|---|---|---|---|
| A14 | MRSA | 0.25 | Ciprofloxacin | 1 |
| A14 | VRSA | 0.5 | Linezolid | 4 |
| 2,6-Difluoro... | Penicillin-resistant S. aureus | 0.125 | Erythromycin | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
